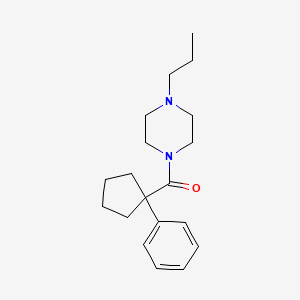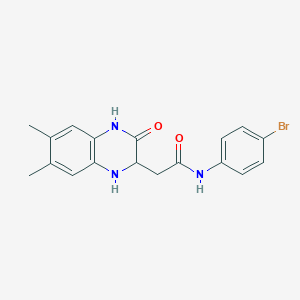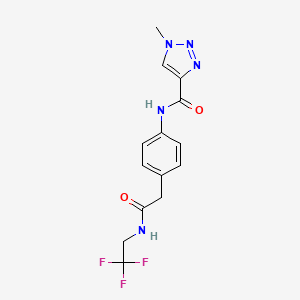![molecular formula C22H27FN6O2 B2523366 3-(4-Fluorphenyl)-1,7-Diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(1H,4H)-dion CAS No. 898449-37-1](/img/structure/B2523366.png)
3-(4-Fluorphenyl)-1,7-Diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(1H,4H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O2 and its molecular weight is 426.496. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die antiproliferativen Eigenschaften dieser Verbindung gegen Krebszellen untersucht. Insbesondere wurde eine neuartige Reihe von 5H-[1,2,4]triazino[5,6-b]indol-Derivaten, einschließlich der genannten Verbindung, synthetisiert. Diese Derivate zeigten in vitro eine starke antiproliferative Aktivität gegen verschiedene Krebszelllinien (A549, MCF-7, Hela und HepG-2) mit geringer Zytotoxizität gegenüber normalen Zellen .
- Insbesondere Verbindung 3k zeigte eine vielversprechende Aktivität mit IC50-Werten von 0,59 μM (A549), 0,86 μM (MCF-7), 1,31 μM (Hela) und 0,92 μM (HepG-2). Weitere Untersuchungen ergaben, dass sie selektiv an Eisen(II)-Ionen bindet und Apoptose in Krebszellen induziert .
- Angesichts der hohen Affinität von Krebszellen für Eisen haben Eisen-Chelatoren als potenzielle Krebstherapien an Aufmerksamkeit gewonnen. Verbindung 3k könnte mit ihren Eisen-chelatisierenden Eigenschaften für die Krebsbehandlung weiter untersucht werden .
- Eisen-Chelatoren helfen, die intrazellulären Eisenspiegel zu regulieren und die Proliferation von Krebszellen zu hemmen. Die Untersuchung der Wirksamkeit von 3k bei der Eisenentfernung rechtfertigt weitere Studien .
- Verbindung 3k arretierte den Zellzyklus in der G1-Phase und induzierte eine signifikante Apoptose in A549-Zellen. Die Western Blot-Analyse deutete darauf hin, dass Apoptose über den Mitochondrien-Weg erfolgen könnte .
- Die Synthese von 9H-Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinon, einem neuen heterocyclischen System, wurde unter Verwendung eines retro-Diels-Alder-Verfahrens erreicht. Diese Verbindung könnte vielfältige Anwendungen haben .
- Die Verbindung wurde in basen-katalysierten Alkylierungsreaktionen eingesetzt und lieferte thiopropargylierte 1,2,4-Triazole. Solche Reaktionen erweitern ihren synthetischen Nutzen .
Antiproliferative Aktivität gegen Krebszellen
Eisen-Chelat-Therapie
Mitochondrien-vermittelte Apoptose
Neues heterocyclisches System
Basen-katalysierte Alkylierung
Zusammenfassend lässt sich sagen, dass 3-(4-Fluorphenyl)-1,7-Diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(1H,4H)-dion vielversprechend in der Krebstherapie, der heterocyclischen Chemie und der Arzneimittelentwicklung ist. Weitere Studien sind unerlässlich, um sein volles Potenzial freizuschalten
Wirkmechanismus
Target of Action
The primary target of this compound is related to iron chelation . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The compound’s role as an iron chelator suggests it may interact with iron ions within the body, potentially influencing various biochemical processes.
Mode of Action
The compound interacts with its targets by selectively binding to ferrous ions . This interaction can lead to significant changes in the cellular environment, particularly in cancer cells that have a higher iron requirement than normal cells .
Biochemical Pathways
The compound’s interaction with iron ions can affect various biochemical pathways. For instance, decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . This suggests that the compound may influence pathways related to cell proliferation and apoptosis. Further investigations are needed to fully understand the affected pathways and their downstream effects.
Result of Action
The compound has demonstrated antiproliferative activity against cancer cells . It has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that the compound’s action results in molecular and cellular effects that inhibit cancer cell growth and promote cell death.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound This suggests that the compound’s efficacy may be influenced by the iron ion levels within the body
Biochemische Analyse
Biochemical Properties
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways . The interaction between 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the c-Met/VEGFR-2 signaling pathways, leading to reduced cell growth and induction of apoptosis . Additionally, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes.
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of metastasis. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione within cells and tissues involve specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione to specific subcellular compartments, influencing its biological effects.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O2/c1-13(2)10-28-20(30)18-19(26(5)22(28)31)24-21-27(18)12-17(25-29(21)11-14(3)4)15-6-8-16(23)9-7-15/h6-9,13-14H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLJDCHQHJFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(C)C)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)


![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)
![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)
